5-Fluoro-2-methoxy-4-(pyrrolidin-1-yl)pyrimidine
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Overview
Description
5-Fluoro-2-methoxy-4-(pyrrolidin-1-yl)pyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with a fluorine atom, a methoxy group, and a pyrrolidine ring
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, like this one, have been widely used by medicinal chemists to obtain compounds for the treatment of various human diseases . They have shown nanomolar activity against CK1γ and CK1ε .
Mode of Action
The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring . This could influence how the compound interacts with its targets.
Biochemical Pathways
Compounds with a pyrrolidine ring have been associated with various biological activities .
Pharmacokinetics
The compound has a molecular weight of 144104, a density of 14±01 g/cm3, and a boiling point of 2621±430 °C at 760 mmHg . These properties could influence its bioavailability.
Result of Action
Compounds with a pyrrolidine ring have shown various biological activities .
Action Environment
The compound’s physical properties, such as its boiling point and density , could be influenced by environmental conditions.
Biochemical Analysis
Biochemical Properties
The pyrrolidine ring in 5-Fluoro-2-methoxy-4-(pyrrolidin-1-yl)pyrimidine is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization . The specific enzymes, proteins, and other biomolecules that this compound interacts with are not currently known.
Cellular Effects
Pyrrolidine derivatives have been reported to exhibit bioactivity with target selectivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-methoxy-4-(pyrrolidin-1-yl)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-dicarbonyl compounds.
Introduction of Substituents: The fluorine atom and methoxy group can be introduced through nucleophilic substitution reactions. For example, fluorination can be achieved using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be attached via nucleophilic substitution or addition reactions, using pyrrolidine or its derivatives as nucleophiles.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-methoxy-4-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom and methoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrimidine derivatives.
Scientific Research Applications
5-Fluoro-2-methoxy-4-(pyrrolidin-1-yl)pyrimidine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer, infectious diseases, and neurological disorders.
Biological Studies: It is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Chemical Biology: The compound serves as a tool to probe biological pathways and mechanisms.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other bioactive compounds.
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-2-methoxy-4-(1H-pyrrol-1-yl)pyrimidine
- 5-Fluoro-2-methoxy-4-(piperidin-1-yl)pyrimidine
- 5-Fluoro-2-methoxy-4-(morpholin-1-yl)pyrimidine
Uniqueness
5-Fluoro-2-methoxy-4-(pyrrolidin-1-yl)pyrimidine is unique due to the presence of the pyrrolidine ring, which can influence its pharmacokinetic properties and biological activity. The combination of the fluorine atom and methoxy group also contributes to its distinct chemical and biological characteristics, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
5-fluoro-2-methoxy-4-pyrrolidin-1-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN3O/c1-14-9-11-6-7(10)8(12-9)13-4-2-3-5-13/h6H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAYXGHFORRXELD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=N1)N2CCCC2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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